2-Propyl-3-trifluoromethyl-phenol
Description
2-Propyl-3-trifluoromethyl-phenol is a substituted phenol derivative characterized by a propyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance metabolic stability and bioavailability.
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-propyl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-2-4-7-8(10(11,12)13)5-3-6-9(7)14/h3,5-6,14H,2,4H2,1H3 |
InChI Key |
XIGSRGGIPQBKRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on impurities and related compounds in Drospirenone/Ethinyl Estradiol formulations, none of which structurally or functionally resemble 2-Propyl-3-trifluoromethyl-phenol. Below is a comparison of compounds listed in the evidence to highlight their distinctions:
Table 1: Structural and Functional Comparison
| Compound ID | Structure/Name | Key Features | Relevance to this compound |
|---|---|---|---|
| a | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Contains a thiophene ring and methylamino group; alcohol functionality | No structural or functional overlap |
| b | 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | Naphthalene core with thiophene and methylamino substituents | Differs in aromatic system and substituents |
| c | Naphthalene-1-ol | Simple naphthol with no alkyl/fluoro groups | Lacks propyl and trifluoromethyl moieties |
| f | 1-Fluoronaphthalene | Fluorinated naphthalene derivative | No phenolic -OH group or alkyl chains |
Key Observations:
Aromatic Systems: Unlike this compound (a monosubstituted phenol), the evidence includes naphthalene-based (compounds b, c, f) and thiophene-containing structures (a, b).
Functional Groups: The trifluoromethyl and propyl groups in the target compound are absent in all listed impurities. Instead, the evidence highlights amino, thiophene, and naphthalene moieties.
Research Findings and Limitations
For example:
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